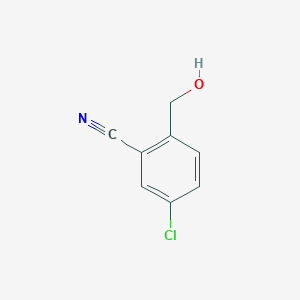
4-Chloro-2-cyanobenzyl alcohol
Descripción general
Descripción
4-Chloro-2-cyanobenzyl alcohol, also known as 2-(4-Chlorobenzylidene) malononitrile, is a chemical compound that is widely used in scientific research and industry due to its unique physical and chemical properties. It has a molecular weight of 167.59 g/mol .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-cyanobenzyl alcohol is C8H6ClNO . The InChI code is 1S/C8H6ClNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2 .Chemical Reactions Analysis
Alcohols, including 4-Chloro-2-cyanobenzyl alcohol, can undergo various chemical reactions. For instance, alcohols can be oxidized to produce aldehydes and ketones . In one study, benzyl alcohol was oxidized to benzaldehyde in a solvent-free condition using a Z-scheme heterojunction photocatalyst of ZnO/C3N4 .Physical And Chemical Properties Analysis
Alcohols are generally colorless and flammable, producing a blue flame when burned . They have higher boiling points compared to other hydrocarbons of comparable molar mass . Alcohols are also soluble in water .Aplicaciones Científicas De Investigación
-
Synthesis of Multimetal and Doped Metal Oxides
- Field : Nanotechnology
- Application : The “benzyl alcohol route” is used for the synthesis of multimetal and doped metal oxides .
- Method : This method involves the use of benzyl alcohol as a solvent and reducing agent to control the formation of metal oxide nanoparticles .
- Results : This approach has been successful in producing materials that were previously only obtainable through solid-state reactions .
-
Catalytic Conversion of Synthesis Gas to Low-Carbon Alcohol
- Field : Chemical Engineering
- Application : The catalytic conversion of synthesis gas to low-carbon alcohol is an important industrial process .
- Method : This process involves the use of catalysts to facilitate the conversion of synthesis gas (a mixture of hydrogen and carbon monoxide) into low-carbon alcohols .
- Results : The development of high-performance catalysts is a key area of research in this field .
-
Oxidation of Benzyl Alcohol to Benzaldehyde
- Field : Organic Chemistry
- Application : The oxidation of benzyl alcohol to benzaldehyde is a common reaction in organic chemistry .
- Method : This reaction typically involves the use of a catalyst to facilitate the oxidation process .
- Results : Certain catalysts have been shown to achieve high conversion rates and selectivity for this reaction .
-
Photocatalytic Splitting of Alcohols
- Field : Photocatalysis
- Application : Photocatalytic splitting of alcohols into hydrogen and the corresponding carbonyl compounds has potential applications in the production of clean H2 fuel and high-value chemicals using solar light as the sole energy input .
- Method : A highly efficient photocatalyst could be constructed for photocatalytic cooperative highly selective oxidation of benzyl alcohol to benzaldehyde and H2 production by confining atomically precise Pd6(SC12H25)12 clusters on CdS nanorods .
- Results : This dramatically enhanced the photocatalytic activity .
-
Selective Oxidation of Benzyl Alcohol to Benzaldehyde
- Field : Catalysis
- Application : Selective oxidation of aromatic alcohols to aldehydes with oxygen is of crucial importance for industrial catalysis .
- Method : Co single atoms supported by nitrogen doped carbon catalysts (Co1/NC) were successfully prepared by a self-assembly–pyrolysis strategy and applied into the oxidation of benzyl alcohol to benzaldehyde .
- Results : The 4-Co1/NC catalyst achieved 95.2% benzyl alcohol conversion and nearly 99.9% benzaldehyde selectivity .
- Reactions of Alcohols
- Field : Organic Chemistry
- Application : Chemical reactions in alcohols occur mainly at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom .
- Method : Of the three major kinds of alcohol reactions, two—dehydration and oxidation—are considered .
- Results : These reactions are crucial in various fields, including the production of certain types of polymers .
Propiedades
IUPAC Name |
5-chloro-2-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTQQBVRDWRBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(hydroxymethyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



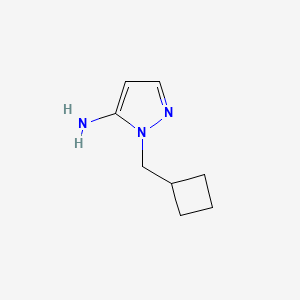
![N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1459120.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid](/img/structure/B1459121.png)
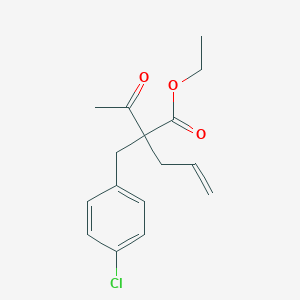
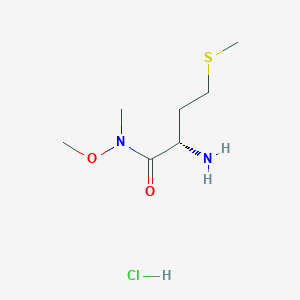
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B1459126.png)
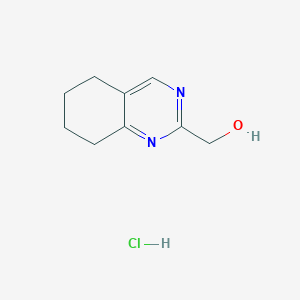
![2-chloro-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride](/img/structure/B1459129.png)
![4-Chloro-2-ethylfuro[3,2-c]pyridine](/img/structure/B1459131.png)
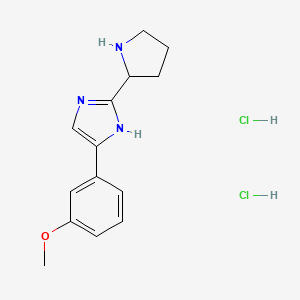
![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1459135.png)
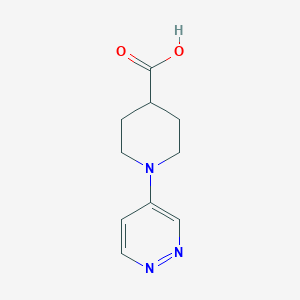
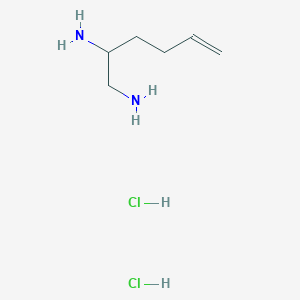
![4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride](/img/structure/B1459142.png)